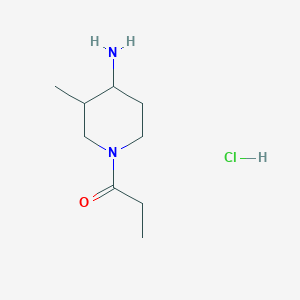

1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride

説明

1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride is a piperidine-substituted propanone derivative characterized by a 4-amino-3-methylpiperidin-1-yl moiety attached to the carbonyl group. The compound's structure combines a ketone backbone with a substituted piperidine ring, which may influence its physicochemical properties and biological activity.

特性

IUPAC Name |

1-(4-amino-3-methylpiperidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-3-9(12)11-5-4-8(10)7(2)6-11;/h7-8H,3-6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILBQSXOMQKUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(C(C1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 4-Methylpiperidine or derivatives thereof serve as the core scaffold.

- Amination agents and carbonyl precursors (such as propanone derivatives) are employed to introduce functional groups.

- Protecting groups like N-BOC (tert-butoxycarbonyl) may be used to control reactivity during synthesis.

Representative Synthetic Route

Step 1: Preparation of 3-(1-Methylpiperidin-4-yl)-propan-1-ol

- Starting from N-BOC-4-piperidinepropionic acid, reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is performed under reflux for 3 hours.

- The reaction mixture is carefully quenched with water and sodium hydroxide, followed by extraction and purification.

- This step yields 3-(1-methylpiperidin-4-yl)-propan-1-ol as a yellow oil with 100% reported yield.

Step 2: Reductive Amination to Introduce the Amino Group

- 3-(Piperidin-4-yl)-propan-1-ol is reacted with formalin (formaldehyde solution) in acetonitrile at ambient temperature.

- Sodium cyanoborohydride and acetic acid are added to facilitate reductive amination, converting the hydroxyl group to an amino group.

- The reaction is stirred for 2 hours, followed by workup including washing, drying, and silica gel chromatography.

- The product is isolated as an oil with high purity.

Step 3: Formation of the Propan-1-one Moiety

- The amino-substituted piperidine intermediate is reacted with appropriate ketone precursors or acylating agents to introduce the propan-1-one group at the nitrogen atom.

- Reaction conditions such as temperature, pH, and reaction time are optimized to maximize yield and purity.

- The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.

Reaction Conditions and Analytical Confirmation

- Hydrogenation using 5% rhodium-on-charcoal catalyst under hydrogen pressure (300 psi) at 50°C is employed in some steps to reduce intermediates.

- Reaction monitoring is performed by HPLC-MS, confirming molecular ions consistent with the target compound.

- Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to verify structure and purity.

- Careful control of reaction parameters (temperature, pH, solvent choice) is critical for reproducibility and high-quality product.

Data Tables Summarizing Key Preparation Steps

| Step | Reaction Description | Reagents and Conditions | Yield | Product Form | Notes |

|---|---|---|---|---|---|

| 1 | Reduction of N-BOC-4-piperidinepropionic acid to 3-(1-methylpiperidin-4-yl)-propan-1-ol | LiAlH4 in THF, reflux 3 h, quenching with H2O and NaOH | 100% | Yellow oil | Purified by chromatography; MS m/z 158 [M+H]+ |

| 2 | Reductive amination of 3-(piperidin-4-yl)-propan-1-ol with formalin | Formalin, NaCNBH3, acetic acid, acetonitrile, ambient temp, 2 h | High (not specified) | Oil | Silica gel chromatography purification |

| 3 | Acylation to introduce propan-1-one group and conversion to hydrochloride salt | Appropriate acylating agent, controlled temp and pH, HCl treatment | High (not specified) | Crystalline hydrochloride salt | Analytical confirmation by NMR, MS |

Research Findings and Notes on Preparation

- The synthetic approach emphasizes reductive amination as a key step to introduce the amino group selectively at the 4-position of the piperidine ring.

- Use of protecting groups and selective reduction allows for regioselective modification without undesired side reactions.

- Hydrogenation under controlled pressure and temperature ensures complete reduction of intermediates.

- The hydrochloride salt form improves compound stability, handling, and suitability for pharmaceutical research.

- Analytical techniques such as HPLC-MS and NMR are indispensable for confirming the molecular structure and ensuring batch-to-batch consistency.

- Reaction scale-up requires meticulous optimization of parameters to maintain yield and purity.

化学反応の分析

Types of Reactions: 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Ketones or carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

Molecular Formula: C₉H₁₉ClN₂O

Molecular Weight: 206.72 g/mol

IUPAC Name: 1-(4-amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride

CAS Number: 1432679-32-7

The compound features a piperidine ring, which is often associated with various biological activities due to its ability to interact with neurotransmitter systems.

Neuropharmacology

1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride has been studied for its role as a potassium channel blocker . This mechanism is crucial in enhancing neuronal excitability and neurotransmitter release. Its structural similarity to other known potassium channel blockers suggests potential applications in treating neurological disorders.

Potential Therapeutic Uses

Research indicates that compounds similar to 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride can improve synaptic function and may be beneficial in conditions such as:

- Multiple Sclerosis (MS): By blocking voltage-gated potassium channels, this compound could potentially enhance action potential propagation in demyelinated axons, thereby improving motor functions in MS patients.

Case Studies

A long-term study on potassium channel blockers demonstrated that patients treated with similar compounds exhibited a response rate of 29.5% to 80% , with sustained benefits over extended periods . These findings suggest that further exploration of 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride could yield promising results for MS treatment.

Synthetic Applications

This compound serves as an important building block in organic synthesis. It can be utilized to create various derivatives that may possess enhanced pharmacological properties. The synthesis of piperidine derivatives is particularly notable for developing new drugs targeting the central nervous system (CNS).

Synthetic Pathways

The synthesis of 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride can be accomplished through several methods, including:

- Alkylation Reactions: Using suitable alkyl halides to introduce the propanone moiety.

- Amine Coupling: Combining piperidine derivatives with amine groups to form the desired structure.

作用機序

The mechanism of action of 1-(4-amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound may act on:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: It may modulate biochemical pathways related to its biological activity.

類似化合物との比較

Structural Features and Substitution Patterns

The target compound's key structural distinction lies in its 4-amino-3-methylpiperidine group. Comparisons with similar propan-1-one hydrochlorides reveal variations in ring systems, substituent positions, and functional groups:

Key Observations :

Physicochemical Properties

- Solubility: Piperidine-based compounds (e.g., ) are generally more water-soluble due to polar amino/hydroxyl groups, whereas aryl-substituted derivatives (e.g., 4-Fluoromethcathinone HCl in ) form crystalline salts with moderate solubility .

- Crystallinity : Halogenated aryl derivatives (e.g., 5OCl-PF in ) often exhibit higher melting points due to stronger intermolecular forces .

Pharmacological Activity

- Antibiotic Synthesis: 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one HCl () is a key intermediate in bedaquiline synthesis, highlighting the role of propanone derivatives in antimicrobial drug development .

- CNS Activity: Fluoromethcathinones (e.g., 4-FMC HCl in ) interact with monoamine transporters, indicating structural sensitivity to substituent positioning .

生物活性

1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride, also known by its CAS number 1432679-32-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H19ClN2O

- Molecular Weight : 206.72 g/mol

- IUPAC Name : 1-(4-amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride

- Purity : ≥ 97% .

The specific mechanisms through which 1-(4-amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride exerts its biological effects are not extensively documented in the literature. However, compounds with similar structural motifs often interact with various neurotransmitter receptors, including:

- Dopamine Receptors : Potential antagonistic or agonistic effects.

- Serotonin Receptors : Possible modulation of serotonin pathways.

This compound may also exhibit activity related to apoptosis induction in cancer cell lines, a common characteristic among piperidine derivatives.

Anticancer Properties

Recent studies have highlighted the pro-apoptotic effects of compounds structurally related to 1-(4-amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride. For instance, research indicates that certain analogs can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanisms identified include:

- Cell Cycle Arrest : Induction of G0/G1 phase arrest and subsequent apoptosis.

- Late Apoptosis Induction : Significant percentages of cells undergoing late apoptosis were observed upon treatment with related compounds .

| Compound | Cell Line | Late Apoptosis (%) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 42% ± 0.76 | Pro-apoptotic |

| Compound B | HCT116 | 93% ± 3.29 | Cell cycle arrest |

Case Studies

A review of the literature reveals limited direct studies on 1-(4-amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride itself; however, several related compounds have been evaluated for their biological activities:

- Pro-apoptotic Activity : A study demonstrated that derivatives similar to this compound could effectively induce late apoptosis in various cancer cell lines.

- Cell Cycle Analysis : Research indicated that certain analogs could significantly alter cell cycle distribution, leading to increased sub-G1 populations in treated cells.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride, and how can reaction yields be optimized?

- Methodology : Adapt Mannich base-type synthetic routes used for structurally related compounds, such as coupling a piperidine derivative with a ketone precursor under controlled pH and temperature. Optimization may involve adjusting stoichiometric ratios (e.g., amine:ketone), solvent polarity, and reaction duration. For example, yields of similar compounds improved when reactions were conducted in anhydrous ethanol under reflux .

- Key Considerations : Monitor reaction progress via TLC/HPLC. Low yields (e.g., 12–18% in analogous syntheses) may require purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural identity, and what diagnostic signals should be prioritized?

- Techniques :

- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) bands.

- NMR : Analyze NMR for piperidine ring protons (δ 1.5–3.5 ppm), methyl group splitting (δ ~1.2 ppm), and ketone-related protons. NMR should confirm the carbonyl carbon (δ ~200 ppm) and quaternary carbons in the piperidine ring .

- Validation : Compare experimental data with computational predictions (e.g., ChemDraw) or literature analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Refer to safety data sheets (SDS) for structurally similar piperidine derivatives. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C to prevent degradation. Emergency procedures for spills include neutralization with inert absorbents and disposal via hazardous waste protocols .

Advanced Questions

Q. How can researchers resolve discrepancies between theoretical and experimental purity values during synthesis?

- Approach : Use orthogonal analytical methods (e.g., HPLC, GC-MS) to cross-validate purity. For example, if theoretical purity is 65% but experimental is 64%, investigate residual solvents or byproducts via mass spectrometry. Adjust purification techniques (e.g., gradient elution in HPLC) to isolate impurities .

- Case Study : In analogous compounds, discrepancies arose from incomplete reaction quenching; adding a scavenger resin improved purity alignment .

Q. What strategies are effective for refining crystallographic data when structural determination yields low-resolution models?

- Tools : Use SHELXL for refinement, leveraging its robust handling of twinned or low-resolution data. Employ restraints for bond lengths/angles in the piperidine ring and apply TWIN commands for twinned crystals. Validate models using R-factor convergence and difference density maps .

- Example : SHELXL’s incorporation of Hirshfeld atom refinement (HAR) improves accuracy for hydrogen positions in low-quality datasets .

Q. How can biological activity assays be designed for this compound, given its structural similarity to known bioactive analogs?

- Design : Prioritize assays based on the piperidine moiety’s pharmacological relevance (e.g., enzyme inhibition, receptor binding). For example, test anti-parasitic activity against Trypanosoma cruzi using in vitro models, as done for Mannich base derivatives. Use EC₅₀ calculations and cytotoxicity profiling (e.g., mammalian cell lines) to establish selectivity .

- Data Interpretation : Correlate activity with substituent effects (e.g., amino vs. methyl groups) using QSAR models.

Q. How should researchers address solubility challenges during formulation for in vivo studies?

- Solutions : Screen co-solvents (e.g., DMSO:PBS mixtures) or use cyclodextrin-based complexation. For hydrochloride salts, adjust pH to enhance aqueous solubility. Preclinical testing in animal models should include pharmacokinetic profiling to assess bioavailability .

Data Contradiction Analysis

Q. How to interpret conflicting NMR signals caused by stereochemical complexity in the piperidine ring?

- Strategy : Perform COSY and NOESY experiments to resolve coupling patterns and spatial proximities. For example, axial vs. equatorial proton orientations in the piperidine ring can be distinguished via NOE correlations. Computational NMR prediction tools (e.g., ACD/Labs) can aid assignment .

Q. What steps should be taken if crystallographic data suggests multiple conformers in the solid state?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。